molecular formula C6H12N2O3S B13007230 1-(1,1-Dioxidothietan-3-yl)-3-ethylurea

1-(1,1-Dioxidothietan-3-yl)-3-ethylurea

Cat. No.: B13007230
M. Wt: 192.24 g/mol
InChI Key: FTAUZEBKSJDVGW-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidothietan-3-yl)-3-ethylurea is a chemical compound that belongs to the class of thietane derivatives Thietane is a four-membered ring containing sulfur, and the presence of the 1,1-dioxide group makes it a sulfone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-ethylurea typically involves the reaction of 3-bromothietane 1,1-dioxide with ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidothietan-3-yl)-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of functionalized thietane derivatives.

Scientific Research Applications

1-(1,1-Dioxidothietan-3-yl)-3-ethylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-3-ethylurea involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, leading to its potential antidepressant effects. The exact molecular pathways and targets are still under investigation, but it is believed to modulate the activity of neurotransmitters such as serotonin and dopamine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-Dioxidothietan-3-yl)-3-ethylurea is unique due to its specific substitution pattern and the presence of both the thietane ring and the urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

1-(1,1-dioxothietan-3-yl)-3-ethylurea

InChI

InChI=1S/C6H12N2O3S/c1-2-7-6(9)8-5-3-12(10,11)4-5/h5H,2-4H2,1H3,(H2,7,8,9)

InChI Key

FTAUZEBKSJDVGW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1CS(=O)(=O)C1

Origin of Product

United States

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